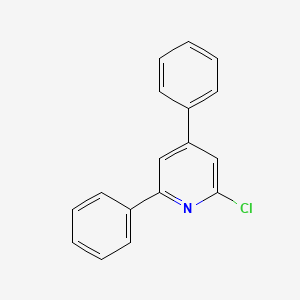

2-Chloro-4,6-diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTVYQUGLYGYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Pyridine Scaffolds in Modern Organic Synthesis

Halogenated pyridines are foundational building blocks in organic synthesis, prized for their reactivity and utility in constructing complex molecules. rmit.edu.vneurekalert.org The presence of a halogen atom, such as chlorine, on the pyridine (B92270) ring significantly influences its electronic properties. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient. This effect, combined with the inductive-withdrawing nature of the halogen, renders the ring susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). nih.gov

This reactivity makes halogenated pyridines, including 2-Chloro-4,6-diphenylpyridine, valuable intermediates. rmit.edu.vn They serve as versatile scaffolds for creating a wide array of substituted pyridine derivatives through cross-coupling reactions like the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. acs.org These reactions allow for the precise and controlled introduction of various functional groups, leading to the assembly of diverse and complex molecular structures. acs.org The ability to selectively functionalize the pyridine core is crucial for synthesizing compounds with specific properties for applications in medicinal chemistry, materials science, and agrochemicals. eurekalert.orgchemijournal.com

Overview of Advanced Research Perspectives on Pyridine Derivatives

Pyridine (B92270) derivatives are a cornerstone of contemporary chemical research due to their wide-ranging applications and presence in numerous biologically active compounds. nih.govnumberanalytics.com Research into pyridine-based molecules is driven by their importance in pharmaceuticals, agrochemicals, and functional materials. chemijournal.comnumberanalytics.com Many existing drugs feature a pyridine ring, which can enhance properties like water solubility, metabolic stability, and protein binding affinity. nih.govjchemrev.com

Current research focuses on several advanced areas. One major thrust is the development of novel synthetic methodologies to access highly functionalized and complex pyridine derivatives with greater efficiency and selectivity. numberanalytics.combohrium.com This includes the exploration of multicomponent reactions (MCRs), which allow for the rapid assembly of intricate molecules from simple precursors in a single step. bohrium.com Transition-metal-catalyzed cyclization and cross-coupling reactions are also continuously being refined to offer new pathways to previously inaccessible pyridine structures. researchgate.net Furthermore, there is a growing interest in using sustainable and green chemistry principles for pyridine synthesis, such as employing biomass-derived starting materials. numberanalytics.com In medicinal chemistry, research is actively exploring pyridine derivatives for their potential as anticancer, anticonvulsant, antidepressant, and antimicrobial agents. nih.govchemijournal.comjchemrev.com

Strategic Positioning of 2 Chloro 4,6 Diphenylpyridine Within Privileged Molecular Architectures

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. These scaffolds appear frequently in the structures of known drugs and biologically active compounds. The pyridine (B92270) ring itself is considered a privileged scaffold due to its ability to form hydrogen bonds, its basicity, and its favorable interactions within biological systems. jchemrev.comnih.gov

2-Chloro-4,6-diphenylpyridine can be considered a strategic component for building such privileged architectures. The diphenylpyridine framework is a key structural motif in various pharmacologically active molecules. The two phenyl groups contribute to the molecule's lipophilicity and can engage in hydrophobic and pi-stacking interactions with biological macromolecules. The central pyridine ring acts as a key pharmacophore, a feature essential for molecular recognition and biological activity. chemijournal.com The chlorine atom at the 2-position serves as a versatile chemical handle, allowing for the strategic introduction of other functional groups through nucleophilic substitution or cross-coupling reactions. This modularity enables chemists to systematically modify the structure to optimize its interaction with a specific biological target, thereby fine-tuning its therapeutic properties. The ability to readily create libraries of derivatives from this core structure makes it a valuable tool in drug discovery and the development of new therapeutic agents. chemijournal.com

Historical Trajectories and Foundational Chemical Discoveries Relevant to 2 Chloro 4,6 Diphenylpyridine

Classical Synthetic Routes for 4,6-Diarylpyridine Core Construction

The foundational step in synthesizing this compound often involves the initial construction of the 4,6-diphenylpyridine scaffold. Classical methods for achieving this rely on the formation of the pyridine ring through condensation reactions.

Multicomponent Condensation Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of 4,6-diarylpyridines is well-suited to MCRs, which typically involve the condensation of aldehydes, ketones, and a nitrogen source. researchgate.netsciencepub.net

A common strategy involves the reaction of an aromatic aldehyde, an acetophenone (B1666503) derivative, and a nitrogen source like ammonium (B1175870) acetate (B1210297). researchgate.netbohrium.com For instance, the one-pot condensation of benzaldehyde, acetophenone, and ammonium acetate can yield 2,4,6-triarylpyridines. bohrium.com Variations of this approach, such as using ethyl cyanoacetate (B8463686) as one of the components, can lead to the formation of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.netsciencepub.net These pyridones can then serve as precursors for further functionalization. The reaction conditions for these MCRs can vary, with some being carried out under solvent-free conditions at elevated temperatures. researchgate.netsciencepub.net

The Kröhnke pyridine synthesis is another notable multicomponent reaction that generates highly functionalized pyridines. wikipedia.orgijpsonline.com This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org While versatile, the classical Kröhnke synthesis may not directly yield the simple 4,6-diphenylpyridine core without further modifications.

Cyclocondensation Approaches Utilizing Carbonyl Compounds and Nitrogen Sources

Cyclocondensation reactions provide another robust avenue for constructing the pyridine ring. These methods often involve the reaction of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonia or hydroxylamine (B1172632). scribd.combaranlab.org The 1,5-dicarbonyl precursors can be synthesized through Michael addition of enolates or enamines to α,β-unsaturated carbonyl compounds. scribd.com Subsequent treatment with ammonia leads to the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized to the aromatic pyridine. scribd.combaranlab.org The use of hydroxylamine can sometimes circumvent the need for a separate oxidation step. baranlab.org

The Hantzsch pyridine synthesis, a well-established four-component reaction, condenses two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. scribd.combaranlab.org While highly effective for producing symmetrically substituted pyridines, modifications are necessary for the synthesis of asymmetric products. baranlab.org

Modern and Advanced Strategies for Directed Synthesis of this compound

Once the 4,6-diphenylpyridine core is established, or in some cases, concurrently, modern synthetic methods allow for the specific introduction of the chlorine atom at the 2-position.

Direct Chlorination Techniques for Pyridine Derivatives

Direct chlorination of a pre-formed 4,6-diphenylpyridine ring is a straightforward approach. However, this method can sometimes lead to a lack of regioselectivity, yielding a mixture of chlorinated products. A study on the chlorination of arenes using chlorophenols as the chlorine source in the presence of a copper(II) nitrate (B79036) catalyst demonstrated the transformation of symmetric diphenyl pyridine, although it resulted in a low yield of the monochlorinated product due to the formation of a stable copper-coordinated intermediate. nih.gov

Conversion Pathways from 2-Hydroxy- or 2-Thiopyridine Analogs

A more controlled and widely used method for introducing a chlorine atom at the 2-position involves the conversion of a corresponding 2-hydroxy- or 2-thiopyridine derivative.

The synthesis of the precursor, 2-hydroxy-4,6-diphenylpyridine (also known as 4,6-diphenyl-2-pyridone), can be achieved through the reaction of dibenzoylmethane (B1670423) with cyanoacetamide. oup.com This pyridone can then be converted to this compound. A common method for this transformation is treatment with phosphoryl chloride (POCl₃). psu.edu This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Similarly, 2-thioxo-4,6-diphenylpyridine derivatives, synthesized from the reaction of appropriate chalcones with cyanothioacetamide, can serve as precursors. sciencepub.net These 2-thiopyridines can be converted to their 2-chloro analogs, although the direct conversion is less commonly reported than that of the 2-hydroxypyridines. A mixture of a pyridine-2-thione derivative with thionyl chloride has been shown to facilitate certain transformations, indicating the reactivity of the thione group. sciencepub.net

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a significant role in enhancing the efficiency and sustainability of pyridine synthesis. Various catalysts have been employed in the multicomponent reactions to form the diarylpyridine core. For instance, zinc ferrite (B1171679) has been utilized as a recyclable heterogeneous catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines. researchgate.net Montmorillonite K10 clay has also been shown to be an effective and recyclable solid acid catalyst for the cyclo-condensation of aromatic aldehydes, ketones, and ammonium acetate under solvent-free conditions. semanticscholar.org Furthermore, cobalt(II) chloride hexahydrate has been reported as an efficient catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines. tandfonline.com

While these catalytic methods primarily focus on the construction of the pyridine ring, they are crucial for providing the necessary precursors for the subsequent chlorination step. The development of catalytic methods for the direct and regioselective chlorination of pyridines remains an active area of research.

Lewis Acid Catalysis in Multi-Component Reactions

Lewis acids are instrumental in catalyzing the multi-component synthesis of highly substituted pyridines. They activate substrates, facilitating bond formation and cyclization cascades. Various Lewis acids, from simple metal halides to more complex triflates, have been shown to effectively promote these transformations.

For instance, Indium(III) chloride (InCl₃) has been utilized in a sequential multi-component reaction involving 2-furfurylamine, β-dicarbonyl compounds, and α,β-unsaturated aldehydes. rsc.org This method, which can be adapted for various substituted pyridines, proceeds in ethanol (B145695) and is often completed with microwave irradiation under solvent-free conditions to yield highly functionalized products. rsc.org Similarly, Aluminum chloride (AlCl₃) has proven to be a superior catalyst for the intramolecular Diels-Alder (IMDA) reaction step in the synthesis of complex fused pyridine systems, achieving high conversion rates at elevated temperatures. beilstein-journals.org

Other Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) are effective in Groebke–Blackburn–Bienzmé (GBB) reactions, a type of multi-component reaction, to produce imidazo[1,2-a]pyridines, which are structurally related to the pyridine core. beilstein-journals.orgbeilstein-journals.org These reactions are typically fast, high-yielding, and can be accelerated by microwave irradiation. beilstein-journals.orgbeilstein-journals.org The choice of Lewis acid can be critical, with studies showing that catalysts like AlCl₃, InCl₃, and various metal triflates (e.g., TMSOTf) can selectively yield pyridines in good to excellent yields from commercially available ketones and aldehydes. rsc.org

Table 1: Comparison of Lewis Acids in Pyridine Synthesis

| Lewis Acid Catalyst | Reactants | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| InCl₃ | 2-Furfurylamine, β-dicarbonyls, α,β-unsaturated aldehydes | Sequential MCR, often with microwave finish | Good to Excellent | rsc.org |

| AlCl₃ | N-acylated GBB adducts | Best for IMDA step in fused systems | ~82% (isolated) | beilstein-journals.org |

| Yb(OTf)₃ | Aminopyridines, isocyanides, aldehydes | GBB reaction, microwave-assisted | 89-98% | beilstein-journals.orgbeilstein-journals.org |

Transition Metal-Free Approaches in Pyridine Synthesis

Driven by the need for more sustainable and cost-effective methods, transition-metal-free synthesis has emerged as a significant area of research. These approaches avoid the use of often expensive and potentially toxic heavy metals, relying instead on alternative activation strategies.

One prominent method involves the thermal cyclization of N-propargyl enamines, which rearrange to form the pyridine ring upon heating in a solvent without any additives. researchgate.net This reaction is noted for its high atom economy and environmental friendliness. researchgate.net Another strategy employs a combination of iodine and an organic base like triethylamine (B128534) to trigger the cyclization of O-acetyl ketoximes with α,β-unsaturated aldehydes, producing a wide range of functionalized pyridines. organic-chemistry.orgijpsonline.com

Furthermore, one-pot syntheses of 1,5-diketones, which are key precursors to 2,4,6-triaryl pyridines, have been developed under transition-metal-free conditions. acs.orgresearchgate.net These reactions, typically a Claisen-Schmidt condensation followed by a Michael addition, use a minimal amount of base and readily available starting materials. acs.org The resulting diketones can then be cyclized with a nitrogen source like ammonium acetate to form the desired pyridine ring. acs.org Other metal-free protocols include the use of environmentally friendly reagents like iodoxybenzoic acid to mediate the oxidative cyclization of N-hydroxyalkyl enamines, yielding 2,3-disubstituted pyridines. organic-chemistry.org

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysts offer significant advantages in chemical production, primarily their ease of separation from the reaction mixture and potential for recyclability. This simplifies product purification and reduces waste, aligning with the principles of green chemistry.

Solid acid catalysts like Montmorillonite K10 clay have been successfully used for the one-pot, solvent-free synthesis of 2,4,6-trisubstituted pyridines. scirp.orgsemanticscholar.org The reaction involves the condensation of aromatic ketones, aldehydes, and ammonium acetate at elevated temperatures. scirp.orgsemanticscholar.org The clay catalyst is easily filtered off after the reaction and can be activated by heating for reuse in subsequent cycles without a significant loss of activity. scirp.orgsemanticscholar.org

Metal-organic frameworks (MOFs) represent another class of advanced heterogeneous catalysts. A Cu(II)-MOF has been shown to be a highly effective and recyclable catalyst for the annulation of cyclic ketones with propargylamine (B41283) to produce substituted pyridines. acs.org The MOF's porous structure contains catalytically active unsaturated metal sites. acs.org In the reaction, the Cu(II) centers are reduced to Cu(I) species, which selectively activate the triple bond to facilitate the cyclization. acs.org Magnetic nanoparticles, such as MgFe2O4, have also been developed as catalysts for pyridine synthesis. biolmolchem.com Their magnetic nature allows for extremely easy separation from the reaction medium using an external magnet, and they have demonstrated high activity, thermal stability, and reusability over multiple reaction cycles. biolmolchem.com

Table 2: Examples of Heterogeneous Catalysts in Pyridine Synthesis

| Catalyst | Type | Key Advantages | Reaction | Reference |

|---|---|---|---|---|

| Montmorillonite K10 | Clay (Solid Acid) | Recyclable, solvent-free conditions, easy workup | One-pot synthesis of 2,4,6-triarylpyridines | scirp.orgsemanticscholar.org |

| Cu(II)-MOF | Metal-Organic Framework | High porosity, recyclable, active Cu(I) species formed in situ | Annulation of cyclic ketones and propargylamine | acs.org |

Sustainable and Green Chemistry Innovations in Compound Synthesis

Innovations in sustainable chemistry are reshaping the synthesis of pyridine derivatives. These methods prioritize the reduction or elimination of hazardous substances, the use of renewable resources, and energy efficiency.

Solvent-Free Reaction Environments

Performing reactions without a solvent (neat conditions) is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. Many modern methods for pyridine synthesis have been adapted to run under solvent-free conditions.

For example, the efficient synthesis of 2,4,6-triarylpyridines can be achieved by heating a mixture of an aryl aldehyde, an acetophenone, and ammonium acetate with a catalyst like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) without any solvent. tandfonline.com This method is characterized by short reaction times, high yields, and a simple workup procedure where the product is precipitated by adding water. tandfonline.com Similarly, catalyst-free approaches for synthesizing imidazo[1,2-a]pyridines have been developed by simply heating 2-aminopyridine (B139424) with α-haloketones under neat conditions. scielo.br The absence of both a solvent and a catalyst makes this an economically and environmentally attractive strategy. scielo.br Solid-supported catalysis, such as with Montmorillonite K10 clay, is also frequently conducted under solvent-free conditions, further enhancing the environmental credentials of the process. semanticscholar.org

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ILs can act as both the reaction medium and the catalyst.

Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to efficiently promote the one-pot, three-component synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenols at room temperature. acs.org This procedure avoids hazardous organic solvents, and the ionic liquid can be recovered and reused for subsequent reactions. acs.org Acidic phosphonium-based ionic liquids have also been designed and applied as effective and reusable catalysts for the multi-component synthesis of diverse pyridine systems. rsc.orgresearchgate.net In some cases, pyridinium-based ionic liquids have been synthesized and used to promote reactions like the Knoevenagel condensation in aqueous media, showcasing their versatility. mdpi.com The use of ILs can lead to high yields and simplified purification processes. acs.org

Microwave and Ultrasound-Assisted Synthesis Enhancements

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) waves can dramatically enhance chemical reactions, leading to shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been widely applied to produce pyridine derivatives. For example, the synthesis of fused pyridine systems via Lewis acid-catalyzed multi-component reactions is significantly accelerated under microwave irradiation. rsc.orgbeilstein-journals.orgbeilstein-journals.org Reactions that might take hours with conventional heating can often be completed in minutes using a microwave reactor. rsc.orgbohrium.com This rapid heating can also improve yields and product purity. rsc.org The synthesis of 2,4,6-triaryl pyridines from aromatic ketones, aldehydes, and a nitrogen source has been efficiently achieved using microwave irradiation, which plays a crucial role in the selective formation of the desired heterocyclic ring. rsc.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate reactions. researchgate.net This technique has been employed for the green synthesis of various heterocyclic compounds, including multisubstituted pyridines. researchgate.netresearchgate.net For instance, a one-pot, multi-component reaction of aldehydes, malononitrile, ketones, and ammonium acetate can be promoted by ultrasound waves in the presence of a nanocatalyst at room temperature, affording products in high yields and short timeframes. researchgate.net Both microwave and ultrasound technologies represent important tools for developing more efficient and sustainable synthetic protocols in modern organic chemistry. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-triarylpyridines |

| Imidazo[1,2-a]pyridines |

| 2-Amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile |

| 2,4,6-triphenylpyridine |

| 2,3-disubstituted pyridines |

| 1,5-diketones |

| 1-butyl-3-methylimidazolium hydroxide |

| Tributyl(3-sulfopropyl)phosphonium trifluoroacetate |

| 2-amino-4,6-diphenylpyridine-3-carbonitrile |

| 2-benzoyl-4,6-diphenylpyridine |

| 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine |

Nucleophilic Substitution Reactions at the C2-Position

The chlorine atom at the C2-position of this compound is susceptible to displacement by various nucleophiles. This is a common reactivity pattern for chloro-substituted pyridines, where the electron-withdrawing nature of the nitrogen atom in the ring facilitates nucleophilic attack.

Amination Reactions and Their Scope

The replacement of the chlorine atom with an amino group, known as amination, is a frequently employed transformation. This reaction can be achieved by treating this compound with a variety of amines. For instance, reaction with benzylamine (B48309) in boiling ethanol can yield the corresponding 2-(benzylamino)-4,6-diaryl-nicotinonitrile derivative. sciencepub.net The scope of this reaction is broad, allowing for the introduction of primary and secondary amines, as well as various substituted anilines, to the pyridine core. This versatility is crucial for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.

Etherification and Thioetherification Pathways

In addition to amination, the chlorine atom can be substituted by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. For example, treatment of a similar 2-chloro-diaryl-nicotinonitrile with methanolic sodium methoxide (B1231860) results in the formation of the corresponding 2-methoxy derivative. sciencepub.net Similarly, thioetherification can be accomplished. For instance, this compound can react with a thiol, such as 2-mercapto-N-(m-tolyl)acetamide, in the presence of a copper catalyst to yield the corresponding thioether. unisi.it Another example involves the reaction of 4,6-diphenylpyridine-2-thiol with 2-chloro-1-morpholinoethanone, where the thiol acts as the nucleophile to displace the chloride. unisi.it

Heterocyclic Ring Annulation via Functional Group Transformations

The reactivity of the C2-chloro group can be harnessed to construct fused heterocyclic ring systems. Following a nucleophilic substitution, subsequent intramolecular reactions can lead to the formation of new rings. For example, a 2-thioxo-dihydropyridine derivative, which can be conceptually derived from this compound, can undergo cyclization reactions. The reaction of an N-ethyl cyanopyridinyl-3-carbonitrile derivative with a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of a fused pyrido[2,1-b] unisi.itambeed.comthiazine system. sciencepub.net These types of transformations are significant for the synthesis of complex polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling Transformations Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can readily participate in these transformations, providing access to a wide array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of aryl-aryl bonds. fishersci.es While the reactivity of aryl chlorides can be lower than that of bromides or iodides, suitable catalytic systems can effectively promote the coupling of this compound with various arylboronic acids. fishersci.es This reaction is instrumental in synthesizing 2,4,6-triarylpyridines and other complex aromatic systems. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. beilstein-journals.orgsemanticscholar.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org This method is particularly valuable for the amination of less reactive aryl chlorides like this compound. The development of specialized phosphine (B1218219) ligands, such as XPhos, has significantly expanded the scope of this reaction, enabling the coupling of a wide range of amines with aryl chlorides under relatively mild conditions. tcichemicals.comtcichemicals.com The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, such as triethylamine, which also serves as the solvent. organic-chemistry.orglibretexts.org

For this compound, the Sonogashira reaction provides a direct route to introduce an alkyne substituent at the C-2 position of the pyridine ring, replacing the chlorine atom. The general reaction scheme is as follows:

Figure 1. General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Figure 1. General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.

The catalytic cycle is understood to involve two separate but interconnected cycles for the palladium and copper components. wikipedia.orglibretexts.org The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyridine, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the 2-alkynylpyridine product and regenerate the palladium(0) catalyst. wikipedia.org The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is then transferred to the palladium complex. wikipedia.org

While aryl iodides and bromides are more reactive and commonly used substrates for Sonogashira couplings, the use of aryl chlorides like this compound is also feasible, though it may require more forcing conditions or specialized catalyst systems to achieve high efficiency. wikipedia.org The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds means that higher temperatures or more active catalyst systems, such as those employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), may be necessary. libretexts.org Nevertheless, the Sonogashira coupling remains a critical tool for the synthesis of 2-alkynyl-4,6-diphenylpyridine derivatives.

Table 1: Typical Components and Conditions for Sonogashira Coupling of 2-Chloropyridines

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound |

| Alkyne | Nucleophile | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) |

| Base | Acid Scavenger/Solvent | Triethylamine (Et₃N), Piperidine |

| Solvent | Reaction Medium | DMF, Toluene, or the amine base itself |

Electrophilic Aromatic Substitution on the Phenyl Moieties

The phenyl groups at the 4- and 6-positions of the pyridine ring can undergo electrophilic aromatic substitution (EAS), although their reactivity is influenced by the central pyridine ring. The pyridine ring, due to the electronegativity of the nitrogen atom, acts as an electron-withdrawing group. This deactivates the attached phenyl rings towards electrophilic attack compared to unsubstituted benzene.

This deactivating effect directs incoming electrophiles primarily to the meta and para positions of the phenyl rings. libretexts.org The ortho positions are less favored due to both steric hindrance from the bulky pyridine core and the stronger inductive electron-withdrawing effect at closer proximity. Between the meta and para positions, the para position is often favored for substitution due to reduced steric hindrance.

For example, in nitration reactions using standard conditions (e.g., HNO₃/H₂SO₄), substitution would be expected to occur at the para position of one or both phenyl rings. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would also favor the para position. The precise regioselectivity can be controlled by the choice of reagents and reaction conditions. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Groups of this compound

| Reaction | Electrophile (E⁺) | Expected Major Product(s) |

| Nitration | NO₂⁺ | Substitution at the para-position of the phenyl rings. |

| Halogenation | Br⁺, Cl⁺ | Substitution at the para-position of the phenyl rings. |

| Friedel-Crafts Acylation | R-C=O⁺ | Substitution at the meta-position due to deactivation. |

| Sulfonation | SO₃ | Substitution at the para-position of the phenyl rings. |

Theoretical and Experimental Mechanistic Studies of Transformation Pathways

The primary transformation pathway for this compound, aside from cross-coupling reactions, is nucleophilic aromatic substitution (SNAr) at the C-2 position. This reaction involves the displacement of the chloride leaving group by a nucleophile. The pyridine nitrogen atom plays a crucial role in facilitating this reaction by stabilizing the negatively charged intermediate.

The mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, resulting in the substituted product.

Experimental and theoretical studies on various 2-chloropyridine (B119429) derivatives confirm this pathway. researchgate.net Kinetic studies often show that the first step, the formation of the Meisenheimer complex, is the rate-determining step. researchgate.net The reactivity is enhanced by electron-withdrawing substituents on the pyridine ring and can be influenced by the nature of the nucleophile and solvent. rsc.org Even without strong activating groups, 2-chloropyridines can undergo SNAr, although harsher conditions like high temperatures may be required. thieme-connect.com

Computational studies using Density Functional Theory (DFT) have provided deeper insight into these transformation pathways. rsc.orgacs.org Such calculations can model the energies of the reactants, transition states, and intermediates, confirming that the C-2 position is the most electrophilic center and susceptible to nucleophilic attack. researchgate.net These studies also help quantify the stability of the Meisenheimer complex and evaluate the energy barriers for the reaction, corroborating experimental observations of reactivity and regioselectivity. rsc.org

Design and Synthesis of Substituted 4,6-Diphenylpyridine Scaffolds

The foundational this compound molecule is itself synthesized from precursors such as 2,6-dichloro-4-iodopyridine (B1314714) through methods like palladium-catalyzed cross-coupling reactions with phenylboronic acid. nih.gov The design of new substituted 4,6-diphenylpyridine scaffolds often begins with the strategic selection of substituted starting materials. For instance, multicomponent reactions offer an efficient route to variously substituted pyridines. One such approach involves the reaction of substituted chalcones with glycine, pulverized at room temperature using ethanol and potassium hydroxide, to yield 4,6-disubstituted pyridine-3(2H)-ones. beilstein-journals.org

Another versatile method for constructing the core pyridine ring is through the reaction of 1,5-diketones with a nitrogen source like ammonium acetate. acs.org This allows for the introduction of a wide variety of substituents on the phenyl rings at positions 4 and 6 by utilizing appropriately substituted acetophenones and benzaldehydes in the initial synthesis of the 1,5-dicarbonyl precursor. acs.org For example, 1,3,5-triphenylpentane-1,5-dione can be readily prepared and then cyclized to form the corresponding triaryl pyridine. acs.org

Furthermore, the synthesis of 2-acylamino-4,6-diphenylpyridines has been explored for the development of GPR54 antagonists, highlighting the adaptability of the diphenylpyridine scaffold in medicinal chemistry. nih.gov These syntheses demonstrate that modifications at various positions of the pyridine ring and its phenyl substituents can be achieved to create a broad range of analogs.

Functionalization Strategies on Phenyl Substituents

A primary strategy for modifying the phenyl substituents of the this compound core involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the halogenated phenyl rings (if present) and various boronic acids. beilstein-journals.org This method allows for the introduction of a wide array of aryl and heteroaryl groups onto the phenyl moieties.

For instance, in the synthesis of related 3,5-diaryl-2,4,6-trimethylpyridines, a library of compounds was successfully prepared by coupling 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with a variety of substituted arylboronic acids. beilstein-journals.org This approach is directly applicable to a this compound scaffold that has been pre-functionalized with bromo groups on the phenyl rings. The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand like S-Phos, a base (e.g., K₃PO₄), and a solvent system like toluene/water. beilstein-journals.org Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, providing access to a diverse set of analogs. beilstein-journals.org

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions can be employed. For example, the functionalization of related bromophosphinines has been achieved through various palladium(0)-catalyzed cross-coupling reactions, suggesting that similar strategies could be applied to halogenated derivatives of this compound. acs.org

The following table provides examples of substituted arylboronic acids that can be used in Suzuki-Miyaura cross-coupling reactions to functionalize a halogenated this compound scaffold.

| Arylboronic Acid Derivative | Potential Functionalization |

| 4-Methylphenylboronic acid | Introduction of a methyl group |

| 4-Ethylphenylboronic acid | Introduction of an ethyl group |

| 3-Methoxyphenylboronic acid | Introduction of a methoxy (B1213986) group |

| 4-Trifluoromethylphenylboronic acid | Introduction of a trifluoromethyl group |

| 3-Chlorophenylboronic acid | Introduction of a chloro group |

| 2-Aminophenylboronic acid | Introduction of an amino group |

Regioselective Control in Functional Group Introduction

Achieving regioselective control during the introduction of functional groups is crucial for the synthesis of well-defined derivatives of this compound. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a significant role in determining the position of incoming groups.

In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the 2-position of the pyridine ring is activated towards displacement by nucleophiles. This is a common and predictable site of functionalization. For instance, the reaction of 2-chloro-4,6-diphenylnicotinonitrile (B2768955) with various nucleophiles proceeds selectively at the 2-position. smolecule.com

For electrophilic aromatic substitution on the phenyl rings, the existing substituents will direct the incoming electrophile. However, a more versatile approach for regioselective functionalization is the use of directed ortho-lithiation. This strategy allows for the specific functionalization at the position ortho to a directing group. While not explicitly detailed for this compound, the principles have been demonstrated in related systems. For example, in the synthesis of floyocidin B, the 2-chloro substituent on a pyridine ring was shown to influence the regioselectivity of halogen–magnesium exchange, directing subsequent reactions to a specific position. mdpi.com

Palladium-catalyzed C-H functionalization offers another powerful tool for regioselective derivatization. The choice of directing group and catalyst system can enable the selective arylation, alkylation, or alkenylation of specific C-H bonds on either the pyridine core or the phenyl substituents. rsc.org For example, in the synthesis of substituted pyridines, the regioselectivity of C-H arylation can be controlled by the choice of catalyst and reaction conditions. researchgate.net

The table below outlines strategies for achieving regioselective functionalization on the this compound scaffold.

| Reaction Type | Position of Functionalization | Directing Factor |

| Nucleophilic Aromatic Substitution | 2-position of pyridine ring | Activation by the pyridine nitrogen and chloro leaving group |

| Directed ortho-lithiation | ortho to a directing group on a phenyl ring | Coordination of the organolithium reagent to the directing group |

| Palladium-catalyzed C-H activation | Specific C-H bond on pyridine or phenyl rings | Directing group and catalyst/ligand system |

Combinatorial Synthesis Approaches for Compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for drug discovery and materials science. imperial.ac.uk The this compound scaffold is well-suited for combinatorial synthesis due to the versatility of reactions that can be performed on this core structure.

A "mix and split" synthesis strategy can be employed to create a large library of analogs. combichemistry.com In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a diverse set of compounds. combichemistry.com For the derivatization of this compound, this could involve, for example, an array of nucleophiles to displace the 2-chloro group, followed by a series of Suzuki-Miyaura cross-coupling reactions with different boronic acids to functionalize the phenyl rings (assuming they are pre-halogenated).

Parallel synthesis is another common combinatorial technique where reactions are carried out in separate wells of a microtiter plate, allowing for the simultaneous synthesis of a library of individual, purified compounds. imperial.ac.uk This method is particularly useful for creating smaller, more focused libraries for structure-activity relationship studies.

The development of a combinatorial library of 2-acylamino-4,6-diphenylpyridines has been reported in the search for GPR54 antagonists, demonstrating the practical application of these techniques to this class of compounds. nih.gov The synthesis of a library of 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura coupling also highlights the feasibility of generating a diverse set of analogs from a common pyridyl core. beilstein-journals.org

The following table summarizes a potential combinatorial approach for generating a library based on the this compound scaffold.

| Step | Reaction | Building Blocks (Examples) |

| 1 | Nucleophilic Aromatic Substitution at C2 | - Various primary and secondary amines- Thiols- Alcohols |

| 2 | Suzuki-Miyaura Cross-Coupling on Phenyl Rings | - Substituted arylboronic acids- Heteroarylboronic acids- Alkylboronic acids |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4,6 Diphenylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. rsc.orgdocbrown.info By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined. uobasrah.edu.iqpreprints.orgnih.gov

For a compound like 2-Chloro-4,6-diphenylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the two phenyl substituents. The protons on the pyridine ring would likely appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro group and the anisotropic effects of the phenyl rings. The protons of the phenyl groups would exhibit characteristic multiplets, with the ortho, meta, and para protons having different chemical shifts due to their distinct electronic environments.

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a separate resonance. The carbon atom attached to the chlorine atom (C2) would be significantly deshielded. The chemical shifts of the carbons in the pyridine ring (C3, C4, C5, C6) and the phenyl rings would provide further confirmation of the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. docbrown.info

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 7.32 | - |

| H-4 | 7.64 | - |

| H-5 | 7.23 | - |

| H-6 | 8.39 | - |

| C-2 | - | 150.2 |

| C-3 | - | 124.0 |

| C-4 | - | 138.8 |

| C-5 | - | 122.6 |

| C-6 | - | 149.7 |

| Note: Data for 2-chloropyridine (B119429). Actual values for this compound will vary due to the presence of phenyl substituents. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. jcsp.org.pk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. youtube.com

For this compound (C₁₇H₁₂ClN), the presence of a chlorine atom is a key feature that can be identified in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.infoyoutube.com This results in the molecular ion peak appearing as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. miamioh.edudocbrown.info

The fragmentation of the molecular ion provides valuable structural information. In the case of this compound, fragmentation may involve the loss of the chlorine atom, the phenyl groups, or cleavage of the pyridine ring. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. jcsp.org.pk Analysis of these fragments allows for the reconstruction of the molecular structure.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |

| [C₁₇H₁₂ClN]⁺ (M⁺) | 265 | - |

| [C₁₇H₁₂N]⁺ | 230 | Cl |

| [C₁₁H₈ClN]⁺ | 189 | C₆H₅ |

| [C₁₁H₇N]⁺ | 153 | C₆H₅, Cl |

| [C₆H₅]⁺ | 77 | C₁₁H₇ClN |

| Note: This is a predicted fragmentation pattern. Actual experimental data may vary. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uobasrah.edu.iq The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. The resulting spectra serve as a unique "fingerprint" for a molecule, allowing for the identification of functional groups and the confirmation of its structure.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring and the phenyl substituents. Key vibrational modes would include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine and phenyl rings, which appear in the 1600-1400 cm⁻¹ region.

C-Cl stretching vibration , which is expected to be in the fingerprint region, typically below 800 cm⁻¹.

Ring breathing modes of the pyridine and phenyl rings.

Out-of-plane C-H bending vibrations , which are sensitive to the substitution pattern of the aromatic rings.

While specific IR and Raman data for this compound were not found in the provided search results, the table below lists typical vibrational frequencies for substituted pyridines and aromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| In-plane C-H Bend | 1300 - 1000 |

| Out-of-plane C-H Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| Note: These are general ranges and the exact peak positions for this compound will be specific to its structure. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comaps.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. digitellinc.com

A successful single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine and phenyl rings, the dihedral angles between them, and how the molecules pack in the solid state. This information is crucial for understanding structure-property relationships. For instance, the crystal structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was determined by single-crystal X-ray diffraction, revealing two independent molecules with similar geometries. aalto.fi

The key parameters obtained from a single-crystal X-ray diffraction study are summarized in the following table.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformation of the molecule |

| Intermolecular Interactions | Packing forces (e.g., hydrogen bonds, π-π stacking) |

| Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions within the conjugated system of the diphenylpyridine core. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. The presence of the chloro and phenyl substituents will influence the energy of the molecular orbitals and thus the absorption wavelengths.

If this compound is fluorescent, its emission spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process (quantum yield). The difference between the absorption and emission maxima (Stokes shift) is also a key photophysical parameter.

The table below outlines the key photophysical parameters that can be determined from UV-Vis and fluorescence spectroscopy.

| Parameter | Description | Technique |

| λmax (absorption) | Wavelength of maximum absorption | UV-Vis Spectroscopy |

| ε (molar absorptivity) | Measure of how strongly a chemical species absorbs light | UV-Vis Spectroscopy |

| λem (emission) | Wavelength of maximum fluorescence emission | Fluorescence Spectroscopy |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed | Fluorescence Spectroscopy |

| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state | Time-Resolved Fluorescence |

| Stokes Shift | Difference in wavelength between λmax and λem | UV-Vis & Fluorescence |

| Note: This table describes the parameters obtained from these spectroscopic techniques. |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules. niscpr.res.in

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations can be used to optimize the geometry of this compound and to calculate its molecular orbitals and their corresponding energy levels. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. malayajournal.orgsemanticscholar.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). sapub.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org

The distribution of the HOMO and LUMO across the molecule can also be visualized. For this compound, it is expected that the HOMO and LUMO would be delocalized over the π-system of the diphenylpyridine core. The specific contributions of the chloro substituent and the phenyl rings to these orbitals would provide valuable information about the molecule's electronic properties and potential reactivity sites. rsc.org

The following table presents key parameters derived from DFT calculations.

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; relates to chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

| Mulliken Charges | Distribution of electron density on each atom |

| Note: These parameters are typically calculated using DFT methods. |

Conformational Landscapes and Energetics

While specific experimental or detailed computational studies on the conformational energetics of this compound are not extensively available in the public domain, general principles of substituted biphenyl (B1667301) and phenylpyridine systems can provide qualitative insights. The rotation of the phenyl groups is expected to have a relatively low energy barrier, allowing for dynamic interconversion between different conformations at room temperature. The most stable conformations would likely involve a non-planar arrangement of the phenyl rings with respect to the pyridine core to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the adjacent atoms on the pyridine ring.

The presence of the chlorine atom at the 2-position introduces an electronic and steric perturbation that can influence the preferred orientation of the adjacent phenyl group at the 6-position. This may result in a slightly higher rotational barrier for the C6-phenyl bond compared to the C4-phenyl bond. The precise energy differences and rotational barriers would require dedicated computational analysis.

A hypothetical data table based on expected trends for similar diphenyl-substituted aromatic compounds is presented below. It is crucial to note that these are estimated values and require verification through specific quantum chemical calculations for this compound.

Interactive Data Table: Hypothetical Conformational Energetics of this compound

| Conformer | Dihedral Angle (C4-Phenyl) (°) | Dihedral Angle (C6-Phenyl) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Global Minimum | ~40 | ~45 | 0.0 | - |

| Transition State 1 (Planar C4-Ph) | 0 | ~45 | ~2.5 | C4-Phenyl Rotation |

| Transition State 2 (Planar C6-Ph) | ~40 | 0 | ~3.0 | C6-Phenyl Rotation |

| Local Minimum | ~40 | ~135 | ~1.5 | - |

Note: The data in this table is illustrative and based on general knowledge of similar molecular systems. Specific computational studies on this compound are required for accurate values.

Reaction Pathway Modeling and Transition State Characterization

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational modeling is a powerful tool to elucidate the mechanisms of these reactions, characterize the transition states, and predict reaction kinetics.

Reaction pathway modeling for the SNAr reaction of this compound with a nucleophile (e.g., an amine or an alcohol) would typically involve locating the transition state structure connecting the reactants and the Meisenheimer intermediate or the final product. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Its geometry and energy determine the activation energy of the reaction.

For a typical SNAr mechanism, the transition state would feature the partial formation of the new bond between the nucleophile and the C2 carbon of the pyridine ring, and the partial breaking of the C-Cl bond. The negative charge from the incoming nucleophile is delocalized over the aromatic system, particularly onto the nitrogen atom.

Detailed computational studies providing specific activation energies and transition state geometries for reactions of this compound are not readily found in the literature. However, studies on similar 2-chloropyridine derivatives suggest that the activation barriers are sensitive to the nature of the nucleophile and the solvent.

Below is a hypothetical data table summarizing the expected energetic profile for a nucleophilic substitution reaction of this compound. These values are representative and would need to be confirmed by specific calculations.

Interactive Data Table: Hypothetical Energetic Profile for SNAr Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point on the reaction path | ~15 - 25 |

| Meisenheimer Intermediate | Stabilized anionic intermediate | ~5 - 10 |

| Products | 2-Substituted-4,6-diphenylpyridine + Cl⁻ | Varies with nucleophile |

Note: The data in this table is for illustrative purposes and represents a generalized SNAr reaction. Actual values are dependent on the specific nucleophile and reaction conditions.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations can provide valuable insights into the conformational dynamics of this compound in different environments, such as in various solvents or in a biological system. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space over time.

For this compound, MD simulations could be used to study the rotational dynamics of the phenyl groups, including the rates of interconversion between different stable conformations. By analyzing the trajectory of the simulation, one can determine the time scales of these motions and how they are influenced by the surrounding solvent molecules. The solvent can affect the conformational preferences by stabilizing certain conformers through solute-solvent interactions.

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as biological macromolecules. This is particularly relevant for understanding the behavior of its derivatives, which have been investigated as potential therapeutic agents. The simulations can reveal preferred binding modes and the dynamic nature of the interactions within a binding site.

While specific MD simulation studies focused solely on the conformational dynamics of this compound are not widely reported, the methodology is a standard and powerful approach in computational chemistry for understanding the behavior of flexible molecules in solution and complex environments.

Applications in Advanced Materials Science Research

Precursors for Optoelectronic Materials Development

The diphenylpyridine core is a well-established fluorophore, and its derivatives are actively explored for their potential in optoelectronic applications. The presence of the chloro-substituent in 2-Chloro-4,6-diphenylpyridine offers a reactive site for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties to suit specific device requirements.

While direct and extensive research on the application of this compound in Organic Light-Emitting Diodes (OLEDs) is not widely documented, the fundamental properties of the 2,6-diphenylpyridine (B1197909) scaffold suggest its potential utility. For instance, a closely related 2,6-diphenylpyridine-based compound has been synthesized and characterized for its electroluminescent properties. researchgate.net This analog demonstrated green emission with a maximum wavelength (λmax) at 518 nm when utilized as the light-emitting layer in an OLED. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net These energy levels are crucial parameters in the design of efficient OLEDs, as they dictate the efficiency of charge injection and transport within the device.

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the electronegative chlorine atom, suggests that this compound and its derivatives could also function as electron transport materials (ETMs) in OLEDs. ETMs facilitate the movement of electrons from the cathode to the emissive layer, a critical process for achieving balanced charge transport and high device efficiency. The development of novel ETMs is a significant area of OLED research, and the tunable electronic properties of functionalized diphenylpyridines make them attractive candidates for this purpose.

Table 1: Electronic Properties of a Representative 2,6-Diphenylpyridine-Based Compound for OLEDs

| Property | Value |

|---|---|

| Emission Color | Green |

| Maximum Emission Wavelength (λmax) | 518 nm |

| HOMO Energy Level | -5.25 eV |

The inherent fluorescence of the diphenylpyridine structure makes this compound a valuable precursor for the synthesis of novel fluorescent dyes and probes. The photophysical properties of these dyes can be systematically tuned by introducing different substituents onto the diphenylpyridine core.

A study on a series of 2,6-diphenylpyridine-based fluorophores, where the substituent at the 4-position was varied, demonstrated a successive red shift in both the UV-vis absorption and emission spectra with an increase in the electron-donating ability of the substituent. researchgate.net This tunability is a key feature in the design of fluorescent materials for specific applications. Furthermore, some of these derivatives exhibited large intramolecular charge transfer (ICT) character, a phenomenon that is often exploited in the design of environmentally sensitive fluorescent probes. researchgate.net

The protonation of the pyridine nitrogen in these compounds was also found to significantly affect their fluorescence properties. researchgate.net For example, some derivatives displayed a ratiometric emission response to protons, while others showed proton-induced fluorescence quenching or a complex "ON-OFF-ON" switching of their emission. researchgate.net This sensitivity to pH makes them promising candidates for the development of fluorescent pH sensors. The fluorescence of 2,6-diphenylpyridine itself in a non-polar solvent like cyclohexane (B81311) was observed to increase significantly upon the addition of trifluoroacetic acid, indicating the formation of a hydrogen-bonded complex with a higher fluorescence quantum yield. researchgate.net

Derivatives of 2-amino-4,6-diphenylnicotinonitrile, which share the diphenylpyridine core, have also been investigated for their photophysical properties. nih.gov A study on compounds including chloro-substituted derivatives revealed that their fluorescence emission is solvent-dependent, with red shifts observed in more polar solvents like tetrahydrofuran (B95107) and methanol (B129727) compared to less polar solvents like dichloromethane (B109758) and toluene. nih.govmdpi.com This solvatochromism is another valuable property for the development of fluorescent probes that can report on the polarity of their microenvironment.

Table 2: Photophysical Properties of a Chloro-Substituted 2-Amino-4,6-diphenylnicotinonitrile Derivative

| Solvent | Emission Maximum (nm) |

|---|---|

| Dichloromethane | 396 - 416 |

| Toluene | 397 - 405 |

| Tetrahydrofuran | 407 - 418 |

Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property allows it to be used as a building block in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. researchgate.netnih.govresearchgate.net

While specific examples of coordination polymers or MOFs constructed from this compound are not extensively reported, the use of related pyridine-based ligands is well-established. For instance, 4,4'-bipyridine (B149096) is a common linear linker used to create one-dimensional coordination polymer chains. nih.gov The introduction of phenyl groups at the 4 and 6 positions, as in this compound, would introduce significant steric bulk, which could influence the resulting framework's topology and porosity. The chloro-substituent could also participate in weaker interactions, such as halogen bonding, which can further direct the self-assembly of the supramolecular architecture.

The design of MOFs often involves the use of ligands with multiple coordination sites, typically carboxylate groups, to form robust and porous frameworks. mdpi.com While this compound itself is a monodentate ligand, it could be chemically modified to incorporate additional coordinating groups, thereby transforming it into a multidentate linker suitable for MOF synthesis. The ability to tailor the organic linker is a cornerstone of MOF chemistry, allowing for the rational design of materials with specific pore sizes and chemical functionalities. nih.govnih.gov

Components in Photosensitizers and Chemosensors

The extended π-conjugated system of this compound suggests its potential as a core structure for the development of photosensitizers and chemosensors.

Photosensitizers are molecules that can be excited by light to produce reactive oxygen species, a property that is utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. researchgate.netnih.govnih.govoncotarget.com The efficiency of a photosensitizer is related to its ability to absorb light and generate a long-lived triplet excited state. The electronic properties of the diphenylpyridine scaffold can be modulated through chemical modification to optimize these photophysical parameters for PDT applications.

Chemosensors are molecules designed to selectively bind to a specific analyte (ion or molecule) and produce a detectable signal, such as a change in color or fluorescence. mdpi.comfrontiersin.orgmdpi.com The pyridine nitrogen in this compound can act as a binding site for metal ions, and this interaction can perturb the electronic structure of the molecule, leading to a change in its photophysical properties. Research on 2,6-diphenylpyridine-based compounds has shown that they can act as "turn-on" fluorescent chemosensors for the selective detection of silver ions (Ag⁺) in aqueous media. researchgate.net This suggests that with appropriate design, this compound derivatives could be developed into selective chemosensors for various environmentally and biologically important ions.

Engineering of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.govrsc.orgbohrium.com The planar aromatic rings and the potential for hydrogen bonding and other weak interactions make this compound an interesting candidate for the construction of well-defined supramolecular assemblies.

The self-assembly of molecules into ordered structures is a powerful bottom-up approach to creating novel functional materials. The specific shape and electronic properties of this compound can direct its assembly into predictable patterns in the solid state or in solution. For instance, studies on similar chloropyridine derivatives have shown the formation of supramolecular structures stabilized by a combination of N-H···N hydrogen bonds, C-H···N interactions, and π-π stacking. rsc.org

In the context of host-guest chemistry, larger molecular architectures based on diphenylpyridine units could be designed to create cavities capable of encapsulating smaller guest molecules. nih.govnorthwestern.edunih.govrsc.orgmdpi.com The binding of a guest molecule within the host's cavity can lead to changes in the host's properties, forming the basis for applications in sensing, catalysis, and drug delivery. The principles of molecular recognition, which govern the selective binding between a host and a guest, are central to the design of these systems. While specific host-guest systems based on this compound are yet to be extensively explored, the foundational principles of supramolecular chemistry suggest a rich potential for this compound in the engineering of complex and functional molecular assemblies.

Applications in Catalysis Research

Ligand Design for Homogeneous Catalysis

There is no readily available scientific literature detailing the use of 2-Chloro-4,6-diphenylpyridine as a direct precursor for the synthesis of ligands for homogeneous catalysis. The chlorine atom at the 2-position could theoretically be displaced by nucleophiles, such as phosphides, to form P,N-type ligands. However, specific examples of such synthetic routes and the subsequent application of the resulting ligands in homogeneous catalytic processes have not been found. General synthetic methods for creating pyridylphosphine ligands often start from different precursors, such as 2,6-dichloropyridine.

Organocatalytic Systems

Heterogeneous Catalysis Platforms

Similarly, there is a lack of information regarding the application of this compound in the development of heterogeneous catalysts. This would typically involve the immobilization of the compound or a derivative onto a solid support. While the immobilization of molecular catalysts is a broad area of research, no studies have been found that specifically utilize this compound for this purpose.

Data Tables

Due to the absence of specific research findings on the catalytic applications of this compound, no data tables can be generated.

Role As Intermediates in Bioactive Compound Research

Precursor Synthesis for Novel Bioactive Scaffolds

The utility of 2-Chloro-4,6-diphenylpyridine as a precursor is particularly evident in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), such as GPR54. GPR54 plays a crucial role in the modulation of sex hormones, making its antagonists potential therapeutic agents for hormone-dependent diseases like prostate cancer and endometriosis. nih.gov

A common synthetic strategy involves the conversion of the 2-chloro substituent to an amino group, forming 2-amino-4,6-diphenylpyridine. This transformation is a critical step, as the resulting amino group provides a handle for further functionalization. For instance, acylation of the 2-amino-4,6-diphenylpyridine core leads to the generation of a diverse library of 2-acylamino-4,6-diphenylpyridine derivatives. nih.gov This class of compounds has been identified as potent GPR54 antagonists. nih.gov

The general synthetic pathway can be envisioned as follows:

Step 1: Nucleophilic Substitution: this compound is reacted with an amino source to replace the chlorine atom with an amino group, yielding 2-amino-4,6-diphenylpyridine.

Step 2: Acylation: The intermediate, 2-amino-4,6-diphenylpyridine, is then acylated using various acylating agents to introduce a wide range of substituents at the 2-position.

This two-step process allows for the systematic modification of the scaffold, enabling the exploration of a broad chemical space to identify compounds with optimal biological activity.

Exploration of Structure-Property Relationships for Functional Design in Chemical Biology Contexts

The 4,6-diphenylpyridine framework provides a rigid scaffold that allows for the systematic investigation of structure-property relationships. By modifying the substituents on this core structure, researchers can fine-tune the biological and physicochemical properties of the resulting molecules.

In the context of GPR54 antagonists, detailed structure-activity relationship (SAR) studies on 2-acylamino-4,6-diphenylpyridines have led to the identification of compounds with high antagonistic potency. nih.gov For example, modifications to the acyl side chain have been explored to enhance not only the binding affinity to the receptor but also other crucial properties such as brain permeability. nih.gov

One study focused on converting a primary amine on the side chain of a lead compound to secondary or tertiary amines. This strategic modification led to the discovery of a derivative incorporating a piperazine (B1678402) group, which exhibited high affinity for both human and rat GPR54, potent antagonistic activity, and significantly improved brain exposure. nih.gov The intravenous administration of this compound in rats resulted in the suppression of plasma luteinizing hormone (LH) levels, demonstrating its in vivo efficacy. nih.gov

Furthermore, research on related 2-amino-4,6-diphenylnicotinonitriles has highlighted the impact of substitutions on the phenyl rings on the compound's cytotoxic and photophysical properties. The presence and position of electron-withdrawing groups, such as chloro groups, can significantly influence the electronic properties and, consequently, the biological activity and fluorescence of these molecules.

The systematic exploration of these structure-property relationships is fundamental for the rational design of new chemical probes and potential therapeutic agents based on the this compound scaffold.

| Compound Class | Key Structural Features | Biological Target/Activity | Research Findings |

| 2-Acylamino-4,6-diphenylpyridines | Acylamino group at the 2-position | GPR54 Antagonism | Potent antagonists for hormone-dependent diseases. nih.gov |

| Piperazine-containing derivative | Tertiary amine in the side chain | GPR54 Antagonism | High affinity, potent antagonism, and good brain exposure. nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | Amino and cyano groups | Cytotoxicity, Photophysical properties | Substituents on phenyl rings influence activity and fluorescence. |